molecular formula C9H11NO B3049692 Propiophenone oxime CAS No. 2157-50-8

Propiophenone oxime

Cat. No.: B3049692
CAS No.: 2157-50-8
M. Wt: 149.19 g/mol
InChI Key: MDLJMYBJBOYUNJ-KTKRTIGZSA-N
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Description

Foundational Aspects and Nomenclature

Propiophenone (B1677668) oxime is an organic compound belonging to the class of oximes, which are characterized by the functional group C=N-OH. numberanalytics.com It is systematically known as 1-phenyl-1-propanone oxime.

Propiophenone Oxime and Related Isonitroso Compounds (e.g., 1-Phenyl-1,2-propanedione-2-oxime (B93574), Isonitrosopropiophenone)

This compound is closely related to other isonitroso compounds, a class of molecules containing the oxime group. ontosight.ai A notable related compound is 1-phenyl-1,2-propanedione-2-oxime, also referred to as α-isonitrosopropiophenone or 2-hydroxyimino-1-phenylpropan-1-one. ontosight.ai This compound can be synthesized through various methods, including the reaction of 1-phenyl-1,2-propanedione (B147261) with hydroxylamine (B1172632) or the nitrosation of propiophenone using alkyl nitrites like ethyl nitrite (B80452) or methyl nitrite in the presence of hydrogen chloride. wikipedia.orgorgsyn.orggoogle.com The synthesis from propiophenone is often considered a cost-effective and scalable approach.

Isonitrosopropiophenone has been prepared from several starting materials, such as esters of α-benzoylpropionic acid, 1-phenyl-1,2-propanedione, and propiophenone. orgsyn.org The method involving propiophenone and methyl nitrite in the presence of hydrogen chloride and ether as a solvent has been detailed in organic synthesis procedures. orgsyn.org

The structural characteristics of these compounds, particularly the presence of the phenyl group and the oxime functional group, contribute to their reactivity and utility in various chemical transformations. ontosight.ai

General Significance in Organic Synthesis and Chemistry

Oximes, including this compound and its derivatives, are versatile intermediates in organic synthesis. numberanalytics.com They can be transformed into a variety of other functional groups, making them valuable building blocks for more complex molecules. numberanalytics.com For instance, 1-phenyl-1,2-propanedione-2-oxime is utilized as a reactant in the synthesis of cyclometalated iridium complexes and hydroimidazothiazoles. chemicalbook.com It is also employed in the Beckmann rearrangement, a significant industrial reaction. chemicalbook.com

The oxime group's ability to act as both a nucleophile and an electrophile, coupled with the stabilizing effect of the phenyl group, makes these compounds highly reactive and useful in diverse chemical reactions. Furthermore, oximes are known to form complexes with metal ions and are used as ligands in coordination chemistry. ontosight.airesearchgate.netguildhe.ac.ukijsr.net

Isomeric Forms and Stereochemical Considerations

The presence of the carbon-nitrogen double bond in oximes leads to the possibility of geometric isomerism. wikipedia.orgdoubtnut.comadichemistry.com

E/Z Isomerism and Geometric Stereoisomers

Due to the restricted rotation around the C=N double bond, this compound can exist as two geometric stereoisomers, designated as E and Z. wikipedia.orgdoubtnut.comadichemistry.comchegg.compearson.com The E/Z notation is used to describe the spatial arrangement of the substituents attached to the double bond based on the Cahn-Ingold-Prelog priority rules. adichemistry.compearson.com The (E)-isomer has the higher priority groups on opposite sides of the double bond, while the (Z)-isomer has them on the same side. pearson.com It is possible to stereoselectively synthesize the E isomer of aryl alkyl oximes from a mixture of E and Z isomers. google.comgoogle.com

Syn and Anti Isomers

An older terminology, "syn" and "anti," is also used to describe the isomers of oximes. wikipedia.orgdoubtnut.comadichemistry.com In ketoximes, the syn and anti descriptors specify the spatial relationship between a particular group named in the compound and the hydroxyl group. adichemistry.com For example, in the syn isomer, the designated group and the -OH group are on the same side of the C=N double bond, whereas in the anti isomer, they are on opposite sides. doubtnut.comstackexchange.com

Chiral this compound Intermediates and Enantioselectivity

This compound derivatives can serve as chiral intermediates in enantioselective synthesis, which is the synthesis of a specific enantiomer of a chiral compound. nih.gov For example, chiral mixed-ligand complexes of cobalt(II) have been synthesized using isonitrosopropiophenone and chiral amino acids. tandfonline.com The development of catalytic enantioselective methods for the synthesis of chiral oximes is an active area of research. nih.gov Such methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction, leading to high enantioselectivity. nih.govacs.orgoup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NZ)-N-(1-phenylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJMYBJBOYUNJ-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2157-50-8
Record name Propiophenone oxime
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Propiophenone Oxime and Its Derivatives

Classical Synthesis Routes

Traditional methods for synthesizing propiophenone (B1677668) oxime often rely on well-established chemical reactions, offering reliable and straightforward pathways to the target compound.

Oximation of 1-Phenyl-1,2-propanedione (B147261) Using Hydroxylamine (B1172632) Hydrochloride

A common laboratory-scale synthesis of 1-phenyl-1,2-propanedione-2-oxime (B93574), also known as α-isonitrosopropiophenone, involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride. benchchem.comontosight.ai This reaction is a condensation process where the hydroxylamine attacks a carbonyl group of the diketone. benchchem.com

The general procedure consists of dissolving 1-phenyl-1,2-propanedione in a suitable solvent, typically ethanol (B145695), followed by the addition of hydroxylamine hydrochloride and a base like sodium acetate. benchchem.com The mixture is then heated under reflux for a period of two to four hours. benchchem.com After cooling, the resulting precipitate is filtered and can be further purified by recrystallization from ethanol. benchchem.com While this method is direct, its application on an industrial scale is somewhat limited by the cost of the starting diketone. benchchem.com

Nitrosation of Propiophenone with Alkyl Nitrites and Hydrogen Chloride

An alternative and more cost-effective approach for producing propiophenone oxime utilizes propiophenone as the starting material. benchchem.comorgsyn.org This method involves the nitrosation of propiophenone at the α-carbon using an alkyl nitrite (B80452), such as ethyl nitrite or methyl nitrite, in the presence of hydrogen chloride gas. benchchem.comorgsyn.orggoogle.com

The reaction is typically carried out by dissolving propiophenone in a solvent like ethanol or toluene. benchchem.comgoogle.com Hydrogen chloride gas and the alkyl nitrite are then introduced, maintaining the reaction temperature between 30-35°C to minimize side reactions. benchchem.com A patent describes a process where propiophenone is reacted with ethyl nitrite in the presence of hydrogen chloride to yield 1-phenyl-1,2-propanedione-2-oxime, which is then isolated by filtration and recrystallization from toluene. google.com This method is considered suitable for industrial applications due to the use of readily available and less expensive precursors. benchchem.com In one documented procedure using methyl nitrite, the reaction mixture is stirred for several hours, and the product, isonitrosopropiophenone, is subsequently extracted using a sodium hydroxide (B78521) solution and then precipitated by the addition of hydrochloric acid. orgsyn.orgorgsyn.org The resulting crystals can be purified by recrystallization from toluene. orgsyn.orgorgsyn.org

Starting MaterialReagentsKey ConditionsProductYieldRef
PropiophenoneEthyl Nitrite, Hydrogen ChlorideToluene, 35-40°C1-Phenyl-1,2-propanedione-2-oxime63.8% google.com
PropiophenoneMethyl Nitrite, Hydrogen ChlorideEthyl Ether, RefluxIsonitrosopropiophenone65-68% orgsyn.org

Catalytic and Enantioselective Synthesis

Modern synthetic strategies increasingly focus on catalytic and enantioselective methods to improve efficiency, selectivity, and sustainability in the production of this compound and its chiral derivatives.

Transition Metal Catalysis in Oxime Formation (e.g., Magnetic Fe3O4 Nanoparticles)

The formation of oximes from carbonyl compounds can be efficiently catalyzed by transition metal-based catalysts. Notably, magnetic iron(III) oxide (Fe3O4) nanoparticles have emerged as a highly effective and reusable catalyst for the oximation of various carbonyl compounds, including ketones. oiccpress.comresearchgate.net This method offers several advantages, such as high yields, short reaction times, clean reaction conditions, and a straightforward work-up procedure under solvent-free conditions. oiccpress.comoiccpress.com

In a typical application, the carbonyl compound is reacted with hydroxylamine hydrochloride in the presence of nano Fe3O4 at a temperature of 70°C to 80°C. oiccpress.comresearchgate.net This approach has been shown to produce the corresponding oximes in high to excellent yields. oiccpress.comresearchgate.net The magnetic nature of the Fe3O4 nanoparticles allows for easy recovery and recycling of the catalyst, making it an environmentally friendly and cost-effective option. oiccpress.comresearchgate.net Research has also explored the use of Fe3O4 nanoparticles in core-shell structures, such as with metal-organic frameworks (MOFs), to further enhance catalytic activity and stability. frontiersin.org

Carbonyl CompoundCatalystConditionsYieldRef
Various Aldehydes & KetonesNano Fe3O4Solvent-free, 70-80°C, 15 min - 3 hHigh to Excellent oiccpress.com
Dissymmetric Aldehydes & KetonesNano Fe3O4Solvent-free, 70-80°CGood (80%) to Excellent (96%) researchgate.net

Enzyme-Mediated Synthesis of Oxime Intermediates

Enzymes are increasingly utilized in organic synthesis for their high selectivity and mild reaction conditions. In the context of oxime chemistry, laccase enzymes, in combination with a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been employed for the deoximation of this compound to yield propiophenone. rsc.org This biocatalytic system uses aerial oxygen as a co-oxidant and operates in an aqueous medium at room temperature. rsc.org

This enzymatic deoximation can be integrated into one-pot tandem reactions. For instance, the in situ generated propiophenone can be subsequently reacted with organolithium reagents to produce tertiary alcohols with high chemoselectivity. rsc.org This hybrid approach combines the benefits of biocatalysis with traditional chemical synthesis, offering an efficient route to more complex molecules under environmentally benign conditions. rsc.org

Enantioselective Reduction for Chiral Oxime Derivatives

The enantioselective reduction of prochiral ketones and oxime ethers is a critical step in the synthesis of optically active alcohols and amines, which are valuable chiral building blocks. Various catalytic systems have been developed to achieve high enantioselectivity in these reductions.

One approach involves the use of chiral 1,3,2-oxazaborolidines as catalysts for the borane (B79455) reduction of prochiral ketones. google.com These catalysts can effectively reduce ketones like propiophenone to the corresponding optically active alcohols in the presence of a sub-stoichiometric amount of the catalyst. google.com Similarly, chiral thiourea (B124793) compounds have been shown to be effective catalysts for the borane-mediated reduction of prochiral ketones, yielding optically active alcohols with high enantiomeric excess. google.com

For the asymmetric reduction of oxime ethers, chiral spiroborate esters with an O3BN framework have been developed. amazonaws.com Another strategy involves the use of chirally modified aluminohydrides and borohydrides. For example, complexes of lithium aluminium hydride (LAH) with chiral amino alcohols can reduce oxime-O-alkyl ethers to chiral amines. mdma.ch Furthermore, a sequential enzymatic cascade has been developed, combining a laccase-catalyzed deoximation with a subsequent stereoselective bioreduction using a ketoreductase (KRED) or a bioamination with a ω-transaminase (ω-TA) to produce optically active alcohols or amines from prochiral ketoximes. lookchem.com

SubstrateCatalyst/MethodProductEnantiomeric Excess (ee)Ref
PropiophenoneChiral Thiourea/Catecholborane(R)-1-Phenyl-1-propanol99% google.com
This compoundLaccase/TEMPO then KREDOptically Active Alcohol>99% lookchem.com
This compoundLaccase/TEMPO then ω-TAOptically Active Amine>99% lookchem.com

Derivatization Strategies for Modified this compound Structures

This compound serves as a versatile scaffold for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized by the type of reaction and the specific functional group being altered. Key derivatization strategies include modifications at the oxime hydroxyl group, reactions involving the entire oxime moiety, and substitutions on the phenyl ring or alkyl chain.

One common strategy involves the derivatization of the hydroxyl group of the oxime. For instance, this compound can be treated with sodium hydride in dimethylformamide, followed by reaction with 2-chlorobenzonitrile (B47944) to yield propiophenone O-(2-cyanophenyl)oxime. prepchem.com This O-alkylation highlights a method for introducing complex aryl substituents. Similarly, O-acylated oximes, such as O-acetyl propiophenone oximes, can be synthesized and subsequently used in further reactions. rsc.org

Another significant derivatization pathway involves the condensation of the oxime with other molecules to form more complex structures. The reaction of isonitrosopropiophenone (an isomer of this compound) with semicarbazide (B1199961) or thiosemicarbazide (B42300) leads to the formation of semicarbazone and thiosemicarbazone derivatives, respectively. benchchem.comresearchgate.net These derivatives are effective ligands, capable of forming stable complexes with various metal ions, including Ni(II), Cu(II), and Co(II). researchgate.net

The this compound structure is also a precursor for synthesizing heterocyclic compounds. For example, O-acetyl this compound derivatives can undergo copper-catalyzed reactions with β-ketonitriles to produce substituted 3-cyanofurans. rsc.org Furthermore, this compound is a reactant in the synthesis of hydroimidazothiazoles through iodination and cyclization reactions. chemicalbook.com

Modifications can also be introduced on the propiophenone backbone itself, either before or after oxime formation. This allows for the creation of derivatives with varied electronic and steric properties. Examples include the synthesis of 4'-substituted propiophenone oximes, such as Propiophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-, oxime, dihydrochloride, which features a bulky substituent on the phenyl ring. ontosight.ai Other modifications include the introduction of hydroxyl and various alkyloxy groups on the phenyl ring, leading to compounds like 4-decyloxy-2-hydroxy-propiophenone-oxime. google.com

The following table summarizes various derivatization strategies for this compound, the reagents used, and the resulting modified structures.

Starting Material Reagent(s) Reaction Type Derivative Class/Product Reference(s)
This compound1. Sodium hydride2. 2-ChlorobenzonitrileO-ArylationPropiophenone O-(2-cyanophenyl)oxime prepchem.com
IsonitrosopropiophenoneThiosemicarbazideCondensation / ChelationThiosemicarbazone derivatives benchchem.comresearchgate.net
IsonitrosopropiophenoneSemicarbazideCondensation / ChelationSemicarbazone derivatives researchgate.net
O-acetyl this compound derivativesβ-Ketonitriles, Copper(I) cyanideCyclization3-Cyanofurans rsc.org
This compoundIodineIodination / CyclizationHydroimidazothiazoles chemicalbook.com
4-Decyloxy-2-hydroxy-propiophenoneHydroxylamine hydrochloride, PyridineOximation4-Decyloxy-2-hydroxy-propiophenone-oxime google.com
Propiophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-, dihydrochlorideHydroxylamineOximationPropiophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-, oxime, dihydrochloride ontosight.ai
IsonitrosopropiophenoneNi(II), Cu(II), Co(II) saltsComplexationMetal complexes researchgate.net

Chemical Transformations and Reaction Mechanisms of Propiophenone Oxime

Fundamental Reactivity Patterns

The core reactivity of propiophenone (B1677668) oxime is centered on the carbon-nitrogen double bond and the hydroxyl group of the oxime. These features are the sites of several fundamental chemical transformations.

The oxidation of oximes can yield nitroso compounds. This transformation involves the conversion of the oxime group into a nitroso group (-NO). One method for achieving this is through the use of sodium perborate (B1237305) in glacial acetic acid, which has been shown to be a convenient and safe method for oxidizing various oximes to their corresponding nitro compounds. organic-chemistry.org The reaction is generally applicable and proceeds under mild conditions. organic-chemistry.org Bioinspired oxidation of oximes to nitric oxide has also been studied using nonheme iron(II) complexes, where the oxime unit is converted to nitric oxide (NO) or nitroxyl (B88944) (HNO). researchgate.netnih.gov

Propiophenone oxime can be reduced to the corresponding primary amine, 1-phenylpropan-1-amine, a valuable precursor in the synthesis of various compounds. Several reducing agents are effective for this transformation.

Hydride Reagents: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing oximes to amines. mdma.chniscpr.res.in The reduction of this compound with LiAlH₄ has been reported to yield the corresponding amine. mdma.chresearchgate.net

Sodium Borohydride (B1222165): Sodium borohydride (NaBH₄) is a milder reducing agent, and its reactivity can be enhanced with various additives. For instance, NaBH₄ in the presence of ZrCl₄ supported on Al₂O₃ has been used for the rapid and efficient reduction of ketoximes to amines under solvent-free conditions. scispace.com The combination of NaBH₄ with copper(II) sulfate (B86663) has also been shown to reduce oximes to primary and secondary amines. niscpr.res.in Furthermore, a system of NaBH₄-LiCl-Amberlyst-15(H+) in THF is effective for the reduction of oximes. mdma.ch

Sodium Metal: The reduction of oximes using sodium metal in a protic solvent like ethanol (B145695) is a classic method. mdma.chlscollege.ac.in This method is effective for converting oximes to their corresponding primary amines. lscollege.ac.inwikipedia.org

Reagent/SystemProduct(s)Reference
Lithium aluminum hydride (LiAlH₄)1-phenylpropan-1-amine and N-propylaniline mdma.chresearchgate.net
Sodium borohydride (NaBH₄)/ZrCl₄/Al₂O₃Amines scispace.com
Sodium borohydride (NaBH₄)/Copper(II) sulfatePrimary and secondary amines niscpr.res.in
Sodium borohydride (NaBH₄)/LiCl/Amberlyst-15(H+)Amines mdma.ch
Sodium metal/EthanolPrimary amines mdma.chlscollege.ac.inwikipedia.org

The conversion of this compound back to its parent ketone, propiophenone, is a deoximation process that can be achieved through several methods.

Acid-Catalyzed Hydrolysis: Oximes can be hydrolyzed to their corresponding aldehydes or ketones by heating in the presence of inorganic acids. lscollege.ac.inwikipedia.org This reaction regenerates the carbonyl compound and produces hydroxylamine (B1172632). lscollege.ac.inwikipedia.org

Laccase/TEMPO/O2 System: A green and efficient method for the deoximation of ketoximes involves the use of a laccase/TEMPO/O₂ system. unito.itrsc.org This biocatalytic system uses molecular oxygen as the oxidant to convert this compound to propiophenone in high yields under mild, aqueous conditions. unito.itresearchgate.netmdpi.com The reaction is believed to proceed via the oxidation of TEMPO by laccase to the highly reactive oxoammonium ion, which then oxidizes the oxime. researchgate.netmdpi.com

A ruthenium complex, Ru₃(CO)₁₂, has also been shown to be a highly effective catalyst for the deoxygenation of this compound to ethyl phenyl ketimine in 100% yield under carbon monoxide pressure. oup.com

Reagent/SystemProductYieldReference
Inorganic AcidsPropiophenone- lscollege.ac.inwikipedia.org
Laccase/TEMPO/O₂Propiophenone>99% unito.it
Ru₃(CO)₁₂/COEthyl phenyl ketimine100% oup.com

While the dehydration of aldoximes to nitriles is a common reaction, ketoximes like this compound typically undergo the Beckmann rearrangement under dehydrating conditions. lscollege.ac.inwikipedia.org However, general methods for the dehydration of oximes to nitriles often employ reagents like acid anhydrides. lscollege.ac.inwikipedia.org More modern and efficient protocols for this transformation have been developed, such as using chlorosulfonic acid in toluene, which can quantitatively convert aldoximes to nitriles. ionike.com Another expedient method involves a catalytic Appel-type dehydration using oxalyl chloride, triethylamine (B128534), and triphenylphosphine (B44618) oxide as a catalyst. researchgate.net

Catalytic Organic Reactions

This compound is a valuable substrate for catalytic reactions that lead to the formation of amides, which are important functional groups in chemistry and industry.

The Beckmann rearrangement is a cornerstone reaction in organic chemistry that transforms an oxime into an amide. masterorganicchemistry.combyjus.com For this compound, this rearrangement yields N-phenylpropanamide. The reaction is traditionally catalyzed by strong acids like sulfuric acid. byjus.com The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti to the leaving group (water) to the nitrogen atom, forming a nitrilium ion intermediate that is subsequently hydrolyzed to the amide. masterorganicchemistry.com

Modern, milder, and more efficient catalytic systems have been developed for the Beckmann rearrangement. These include:

Chlorosulfonic acid in toluene: This system has been shown to be an efficient and versatile alternative for the Beckmann rearrangement of ketoximes. ionike.com

Mechanochemical methods: A sustainable mechanochemical procedure using p-toluenesulfonyl imidazole (B134444) (p-Ts-Im) has been reported, allowing for an eco-efficient "cut-and-paste" process to form the amide bond. acs.orgscispace.com The rearrangement of propiophenone under these conditions primarily yields the corresponding amide. acs.orgscispace.com

The stereochemistry of the starting oxime is crucial as the group anti to the hydroxyl group is the one that migrates. lscollege.ac.in

Catalyst/SystemProductReference
Strong acids (e.g., Sulfuric Acid)N-phenylpropanamide byjus.com
Chlorosulfonic acid/TolueneN-phenylpropanamide ionike.com
p-Toluenesulfonyl imidazole (mechanochemical)N-phenylpropanamide acs.orgscispace.com

Copper-Catalyzed Cyclization and Coupling Reactions (e.g., with Dialkyl Acetylenedicarboxylates, β-Ketoesters/Nitriles)

This compound and its derivatives are versatile substrates in copper-catalyzed transformations, leading to a variety of heterocyclic compounds. These reactions often proceed under redox-neutral conditions, with the choice of coupling partner dictating the final product structure. nih.gov

When O-acetyl propiophenone oximes react with β-ketoesters in the presence of a copper catalyst, polysubstituted pyrroles are formed. nih.govrsc.org Conversely, reacting the same oxime derivatives with β-ketonitriles under similar conditions yields polysubstituted furans. nih.govrsc.org Although the reaction conditions are nearly identical, mechanistic studies suggest that these two transformations proceed through different pathways. nih.gov The synthesis of pyrroles is thought to involve a dual role for the copper catalyst, acting as both a reductant for the oxime ester and an oxidant for the active methylene (B1212753) compound, leading to a radical/radical cross-coupling. nih.govrsc.org In many of these reactions, the formation of propiophenone as a byproduct is a competing process. nih.gov

In a different approach, copper-catalyzed cascade cyclization of this compound acetates with alkynals provides access to 2-acylpyrroles. lookchem.com This method is also applicable to other alkyl-substituted oximes. lookchem.com Furthermore, copper-catalyzed [3+3] annulation reactions between this compound acetates and ketones can be used to synthesize polysubstituted pyridines. rsc.org

The versatility of copper catalysis extends to other coupling reactions as well. For instance, copper-catalyzed direct α-ketoesterification of propiophenones with acetophenones has been achieved via C(sp³)–H oxidative cross-coupling, using molecular oxygen as the oxidant. rsc.org Additionally, copper catalysts facilitate the oxidative coupling of β-keto esters with various partners. beilstein-journals.orgnih.gov

Interactive Table: Copper-Catalyzed Reactions of this compound Derivatives

This compound Derivative Coupling Partner Catalyst System Product Ref
O-acetyl this compound β-Ketoester CuCN / dtbbpy Polysubstituted pyrrole rsc.org, nih.gov
O-acetyl this compound β-Ketonitrile CuCN / dtbbpy Polysubstituted furan rsc.org, nih.gov
This compound acetate Alkynal Copper-based system 2-Acylpyrrole lookchem.com

Palladium-Catalyzed C-H Activation and Carbonylation (e.g., of Csp2−H Bonds)

Palladium catalysts are effective for the C-H activation and subsequent carbonylation of aromatic oximes like this compound. rsc.orgrsc.org These reactions provide selective access to important heterocyclic structures. The N-OH group of the oxime can function as a directing group, facilitating the ortho-Csp²–H carbonylation. rsc.orgrsc.org Interestingly, the N-OH group can also act as an internal oxidant under different reaction conditions, leading to divergent synthetic pathways. rsc.orgrsc.org

This strategy has been successfully employed for the synthesis of benzo[d] oup.comoup.comoxazin-1-ones and 3-methyleneisoindolin-1-ones from aromatic oximes. rsc.orgrsc.org The reaction proceeds under atmospheric pressure of carbon monoxide, highlighting its practicality and atom economy. rsc.org The transformation is believed to occur through a hydroxyl-directed ortho-Csp²–H carbonylation or a process involving activation of a vinyl Csp²–H bond followed by ortho-Csp²–H carbonylation. rsc.org

Ruthenium-Catalyzed Deoxygenation to Ketimines

Ruthenium complexes have proven to be highly effective catalysts for the selective deoxygenation of ketoximes to their corresponding ketimines. oup.comoup.comdeepdyve.com Specifically, the dodecacarbonyltriruthenium(0) complex, Ru₃(CO)₁₂, demonstrates high catalytic activity for this transformation under carbon monoxide pressure. oup.comoup.comdeepdyve.com

In the case of this compound, the reaction proceeds with excellent efficiency, yielding ethyl phenyl ketimine in 100% yield. oup.comoup.comdeepdyve.com This contrasts with the reaction of aldoximes, such as heptanal (B48729) oxime, which are dehydrated to the corresponding nitrile under the same conditions. oup.comdeepdyve.com The deoxygenation reaction is typically carried out in a solvent like benzene (B151609) at elevated temperatures and a carbon monoxide pressure of around 20 kg/cm ². oup.com Mechanistic studies suggest that the initial step may involve the cleavage of the O-H bond of the ketoxime. oup.com

Interactive Table: Ruthenium-Catalyzed Deoxygenation of this compound

Substrate Catalyst Conditions Product Yield Ref

Reactions with Organometallic Reagents (e.g., RLi/RMgX)

This compound can be converted into tertiary alcohols through a one-pot, two-step tandem protocol involving enzymatic deoximation followed by the addition of organolithium (RLi) or Grignard (RMgX) reagents. rsc.org The initial step utilizes a laccase/TEMPO/O₂ system in an aqueous medium to convert the oxime into propiophenone. rsc.org

Subsequently, the direct addition of an organometallic reagent to the aqueous reaction mixture results in the formation of a tertiary alcohol. rsc.org For example, the addition of phenyllithium (B1222949) (PhLi) to the in situ-formed propiophenone yields the corresponding tertiary alcohol with high chemoselectivity. rsc.org This process is remarkably fast, occurring within seconds, and avoids side reactions with other components of the reaction mixture like the enzyme or TEMPO. rsc.org The use of biphasic systems, such as water and an ethereal solvent like cyclopentyl methyl ether (CPME), can enhance the yield of the final product. rsc.org This hybrid methodology combines biocatalysis with the chemistry of highly reactive organometallic reagents under environmentally friendly, bench-top conditions. rsc.org

The general reaction of Grignard reagents with ketones, such as propiophenone, is a well-established method for synthesizing tertiary alcohols. libretexts.org The nucleophilic carbanion of the Grignard reagent adds to the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. ucalgary.calibretexts.org Similarly, organolithium reagents add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.com

Advanced Mechanistic Investigations

Studies on Radical Reaction Pathways (e.g., in Metal-Catalyzed Transformations)

The mechanisms of metal-catalyzed transformations involving oxime derivatives, including those of propiophenone, are often complex and can involve radical intermediates. rsc.orgfigshare.com In copper-catalyzed reactions of O-acetyl oximes with β-ketoesters or β-ketonitriles, the formation of iminyl radicals via single-electron transfer (SET) from the N-O bond has been proposed. rsc.org These iminyl radicals can then undergo further transformations, such as a 1,3-hydrogen atom transfer (1,3-HAT) to form carbon-centered α-iminyl radicals. rsc.org

Computational studies using density functional theory (DFT) have provided insights into these radical pathways. figshare.com For instance, in transformations of oxime esters catalyzed by first-row transition metals like iron(II) and copper(I), it has been shown that the reaction likely proceeds through a metal-bound iminyl radical rather than a free radical. figshare.com The formation of these metal-bound radical intermediates, such as a Cu(II)-iminyl radical, is a key discovery that could facilitate the design of asymmetric syntheses. figshare.com

In some copper-catalyzed reactions, the catalyst is hypothesized to play a dual role, acting as both a reductant and an oxidant to generate two different radical species simultaneously, which then undergo selective cross-coupling. nih.govrsc.org The presence of radical intermediates is also suggested by the observation that some reactions are inhibited by air or oxygen. rsc.org

Stereoselectivity Control in Complex Reactions (e.g., Aldol-Tishchenko Reaction of Sulfinimines)

The stereochemical outcome of complex reactions involving derivatives of propiophenone can be highly dependent on subtle steric and electronic factors. acs.orgresearchgate.net A notable example is the Aldol-Tishchenko reaction of sulfinimines derived from propiophenone, which is used for the diastereoselective synthesis of 1,3-amino alcohols. acs.orgresearchgate.netsoton.ac.ukescholarship.orgnih.gov

In this reaction sequence, the use of a chiral auxiliary, such as Ellman's t-butylsulfinimine, imparts diastereoselectivity. acs.orgresearchgate.net Computational studies using density functional theory (DFT) have been crucial in elucidating the origins of this stereoselectivity. acs.orgresearchgate.net These studies have shown that the intramolecular hydride transfer is the rate- and stereochemistry-determining step, with all preceding steps being reversible. acs.orgresearchgate.netsoton.ac.ukescholarship.org

For sulfinimines derived from propiophenone, unfavorable steric interactions between the equatorial methyl group at the C2 position and the t-butyl group of the sulfinimine lead to a reversal of stereoselectivity compared to analogous reactions with acetophenone-derived substrates. acs.org The calculations help to rationalize why different starting materials lead to different stereochemical outcomes and provide a predictive guide for related reactions. acs.orgresearchgate.net The formation of one major diastereomer out of a possible eight highlights the high degree of stereocontrol achievable in these systems. acs.org

Kinetic and Thermodynamic Analysis of Transformations

The kinetic and thermodynamic parameters of chemical transformations involving this compound are crucial for understanding reaction feasibility, rates, and mechanisms. Studies have explored these aspects in various reactions, including deoximation, rearrangement, and metathesis.

Kinetics of Enzymatic Deoximation:

The regeneration of propiophenone from its oxime (deoximation) can be achieved efficiently using a biocatalytic system. A study on the deoximation of (Z/E)-1-phenylpropan-1-one oxime promoted by the laccase/TEMPO/O₂ system in water provides significant kinetic insights. rsc.orgrsc.org The conversion rate of this compound to propiophenone is heavily dependent on physical and chemical parameters. For instance, the stirring speed dramatically affects the reaction, with an increase from 800 rpm to 1800 rpm boosting the conversion from 47% to 84% after 24 hours, highlighting the importance of mass transfer in this heterogeneous system. rsc.org

The reaction is critically dependent on the presence of both the laccase enzyme and the TEMPO co-catalyst. rsc.orgrsc.org Control experiments show no catalytic activity in the absence of either component. rsc.org Furthermore, conducting the reaction under an oxygen atmosphere (1 atm) instead of air leads to complete and chemoselective conversion to the desired ketone, indicating that oxygen concentration is a rate-limiting factor. rsc.org

Interactive Data Table: Deoximation of this compound with Laccase/TEMPO Users can filter and sort the data to analyze the impact of different reaction components on the conversion rate.

EntryLaccase CatalystCo-catalystOxidantConversion (%)
1T. versicolorTEMPO (33 mol%)Air47
2T. versicolorTEMPO (33 mol%)Air84
3T. versicolorTEMPO (33 mol%)O₂>99
4R. verniciferaTEMPO (33 mol%)O₂0
5T. versicolorAZADO (33 mol%)O₂>99
6NoneTEMPO (33 mol%)O₂0
7T. versicolorNoneO₂0

Kinetics of the Beckmann Rearrangement:

The Beckmann rearrangement of ketoximes is a fundamental transformation used to produce amides. For unsymmetrical oximes like this compound, the kinetics of both the rearrangement and the (E/Z)-isomerization of the oxime itself influence the final product distribution. scispace.com In the rearrangement of propiophenone, the corresponding N-phenylpropionamide is the major product. scispace.com The ratio of amide products is directly related to the kinetic profiles of these competing processes. scispace.com Studies on the related acetophenone (B1666503) oxime show that in concentrated sulfuric acid, the reactive species is the oxime O-sulphonic acid, and the rate is dependent on the acid concentration. rsc.org The mechanism is believed to proceed through an N-arylnitrilium ion intermediate. rsc.org

Thermodynamic Considerations:

In the context of metal complex formation, thermodynamic parameters indicate that the stability of the resulting complexes can influence reaction pathways. scholarsresearchlibrary.comresearchgate.net For reactions that proceed through a transition state, a decrease in entropy (ΔS*) is associated with a slower reaction rate, even if the activation energy (Ea) is low. scholarsresearchlibrary.com Furthermore, the relative hydrolytic stability of oximes is a key thermodynamic feature; in aqueous solutions, aliphatic oximes are 10² to 10³-fold more resistant to hydrolysis than analogous hydrazones, a stability attributed to the delocalization of the oxygen lone pair into the C=N bond. wikipedia.org

Role of Directing Groups and Co-catalysts in Catalytic Cycles

In many advanced organic syntheses, the oxime functionality of this compound, or derivatives thereof, serves as a directing group to control the regioselectivity of C–H bond functionalization. Co-catalysts are often essential for activating the primary catalyst and facilitating key steps in the catalytic cycle.

The Oxime Group as a Directing Group:

The nitrogen and oxygen atoms of the oxime moiety can coordinate to a metal center, bringing the catalyst into proximity with specific C–H bonds on the aromatic ring or alkyl chain.

Palladium-Catalyzed Carbonylation: The N-OH group of aromatic oximes, including this compound, can act as a directing group in palladium-catalyzed carbonylation of C(sp²)–H bonds to synthesize benzo[d] rsc.orgnih.govoxazin-1-ones. nih.gov In this process, the oxime group directs the palladium catalyst to the ortho-C–H bond of the phenyl ring. nih.gov

Palladium-Catalyzed C–H Functionalization: O-Acetyl and O-methyl oximes are effective directing groups for Pd-catalyzed functionalization of both sp² and sp³ C–H bonds. illinois.edujst.go.jp For example, the O-methyl oxime of tetralone (a cyclic analogue of propiophenone) directs a palladium catalyst to perform a double C-H activation at the ortho and meta positions. jst.go.jp A significant advantage of the O-acetyl oxime directing group is its facile transformation into various other functional groups post-reaction, such as ketones, alcohols, and amines. illinois.edu

Palladium-Catalyzed Allylic Substitution: The oxime group is a bidentate nucleophile (N and O), and the choice of catalyst and conditions can direct allylation to either atom. In palladium-catalyzed reactions, a Pd(PPh₃)₄ catalyst selectively yields the O-allylated oxime ether. In contrast, using a Pd(cod)Cl₂ catalyst directs the reaction to the nitrogen atom, selectively forming the N-allylated nitrone. researchgate.net

Role of Co-catalysts:

Co-catalysts play a multifaceted role in these transformations, acting as bases, oxidants, or secondary ligands that modulate the reactivity and selectivity of the primary metal catalyst.

Bases: In many palladium-catalyzed reactions, bases are crucial. In the synthesis of spiro imines from dienyl ketone oximes, bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are required for the catalytic cycle to proceed efficiently. d-nb.info

Oxidants: Oxidative C–H functionalization reactions often require a stoichiometric oxidant to regenerate the active form of the catalyst (e.g., Pd(II) from Pd(0)). In the palladium-catalyzed synthesis of benzocyclobutenes directed by an O-methyl oxime, a combination of Cu(OAc)₂ and oxygen was used as the co-catalytic oxidant system. jst.go.jp

Enzyme/Mediator Systems: In the enzymatic deoximation of this compound, the laccase enzyme is the primary catalyst, but its activity is dependent on the presence of a co-catalyst or mediator, such as TEMPO or AZADO. rsc.orgrsc.org These mediators facilitate the electron transfer between the enzyme, the substrate, and the terminal oxidant (oxygen). rsc.orgrsc.org

Ligands and Additives: In some cases, specific ligands or additives are needed to enhance catalyst performance. The palladium-catalyzed double C–H functionalization directed by an O-methyl oxime saw a dramatic increase in conversion with the addition of an N-protected amino acid (valine) as a co-catalyst. jst.go.jp In the mechanochemical Beckmann rearrangement, imidazole was found to promote the complete conversion of the oxime to acetanilide, acting as a reaction promoter. scispace.com

Advanced Characterization Techniques for Propiophenone Oxime

Spectroscopic Analysis

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, revealing information about its vibrational modes, electronic transitions, and atomic nuclei.

Infrared (IR) and Raman spectroscopy are invaluable tools for identifying the functional groups present in propiophenone (B1677668) oxime by analyzing its vibrational modes. These techniques detect the absorption or scattering of infrared light corresponding to the stretching and bending of chemical bonds.

Propiophenone oxime exhibits characteristic absorption bands associated with its functional groups:

O-H Stretching: A broad band typically observed in the region of 3250-3400 cm⁻¹ indicates the presence of the hydroxyl group in the oxime moiety. For this compound, bands around 3296 and 3250 cm⁻¹ have been reported amazonaws.com.

C=N Stretching: The imine bond of the oxime group typically shows a stretching vibration in the range of 1600-1690 cm⁻¹. A band around 1629 cm⁻¹ has been assigned to C=N stretching in this compound amazonaws.com. Another study reports a band at 1677 cm⁻¹ for the C=O stretching of the oxime, which shifts upon metal complexation researchgate.net. The C=N stretching vibration is also noted around 1593 cm⁻¹ researchgate.net.

N-O Stretching: The N-O bond of the oxime group typically appears in the fingerprint region, often around 900-1000 cm⁻¹ or slightly higher. Bands in the range of 1213-1231 cm⁻¹ have been assigned to N→O stretching vibrations in related metal complexes researchgate.netsci-hub.se.

Aromatic Ring Vibrations: The phenyl group contributes characteristic bands in the IR and Raman spectra, typically in the 1450-1600 cm⁻¹ region for C=C stretching and around 700-800 cm⁻¹ for C-H out-of-plane bending amazonaws.com.

Table 1: Characteristic Infrared Vibrational Modes of this compound

Wavenumber (cm⁻¹)AssignmentSource
3296, 3250O-H stretching (oxime hydroxyl) amazonaws.com
3059, 2975, 2938, 2878C-H stretching (aliphatic and aromatic) amazonaws.com
1629C=N stretching (oxime) amazonaws.com
1593C=N stretching researchgate.net
1677C=O stretching (oxime) researchgate.net
1498, 1464Aromatic C=C stretching amazonaws.com
1297C-N stretching amazonaws.com
1213-1230N-O stretching researchgate.net
767, 694C-H out-of-plane bending (aromatic) amazonaws.com

Raman spectroscopy complements IR by providing information on vibrations that cause a change in polarizability. For instance, NH deformation modes have been observed in both IR and Raman spectra, with slight shifts in their wavenumbers researchgate.net.

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, typically involving π→π* transitions of the phenyl ring and n→π* transitions of the C=N-OH chromophore. These transitions result in absorption in the UV region of the spectrum. UV-Vis spectroscopy is also crucial for investigating the compound's ability to bind with metal ions, as complex formation often leads to shifts in the absorption maxima (λmax) or the appearance of new bands due to charge transfer or d-d transitions in the metal complexes researchgate.netsci-hub.sebenchchem.comiosrjournals.org. Studies have shown that this compound derivatives can form colored complexes with metal ions like Cu(II) and Ni(II), allowing for spectrophotometric determination benchchem.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of this compound by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically displays signals corresponding to the protons of the ethyl group (CH₃ and CH₂) and the phenyl ring. The ethyl group adjacent to the carbonyl carbon (which becomes the oxime carbon) will show characteristic splitting patterns. For this compound, signals have been reported such as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), along with multiplets for the phenyl protons amazonaws.comrsc.org. The oxime proton (N-OH) is often observed as a broad singlet, but its exact position can vary depending on the solvent and concentration amazonaws.com.

Table 2: Characteristic ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling (Hz)Source
1.18tCH₃ (ethyl)7.2 amazonaws.com
2.84dCH₂ (ethyl)7.2 amazonaws.com
7.38-7.61mPhenyl protons- amazonaws.com

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Key signals for this compound include those for the aromatic carbons of the phenyl ring, the methylene carbon (CH₂), the methyl carbon (CH₃), and importantly, the quaternary carbon bearing the oxime group (C=N). The chemical shift of the C=N carbon is characteristic of the oxime functionality.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is used to study species with unpaired electrons, such as free radicals or paramagnetic metal ions. While this compound itself is diamagnetic, ESR spectroscopy can be applied to study its metal complexes, providing insights into the electronic environment and coordination geometry around the metal center researchgate.netsci-hub.seiosrjournals.org. It can also be used to characterize radical intermediates formed during reactions involving this compound.

Mass Spectrometry for Molecular Identification and Structural Confirmation (e.g., HR-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and providing clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) offers exceptionally accurate mass measurements, allowing for the determination of the exact molecular formula.

For this compound (C₁₅H₁₅NO), the exact mass is calculated to be 225.115364102 Da nih.gov. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with HRMS are commonly used. For example, HRMS data for related oxime derivatives have confirmed their molecular formulas with high accuracy, showing minimal mass errors pku.edu.cnmdpi.comwiley-vch.deorgsyn.org.

Table 3: Mass Spectrometry Data for this compound

ParameterValueTechniqueSource
Molecular FormulaC₁₅H₁₅NO- nih.gov
Exact Mass225.115364102 Da- nih.gov
Molecular Weight225.28 g/mol Computed nih.gov
[M+H]⁺ (typical ESI)226.1228 (calculated)ESI-MS-
[M]⁺ (typical EI)225.1154 (calculated)EI-MS-

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

Gas Chromatography (GC): Often coupled with Flame Ionization Detection (GC-FID), GC is used to monitor the progress of reactions involving this compound and to assess its purity rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using reverse-phase columns (e.g., C18), is widely employed for the purification and quantitative analysis of this compound and its derivatives. It allows for the separation of the target compound from impurities or by-products based on differential partitioning between the mobile and stationary phases benchchem.comrsc.orgcdnsciencepub.comgoogle.com.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring reaction progress and assessing the purity of synthesized samples, typically using silica (B1680970) gel plates visualized under UV light or with specific staining reagents rsc.orgcdnsciencepub.com.

These methods collectively ensure the accurate identification, structural elucidation, and purity assessment of this compound, underpinning its reliable use in chemical research and applications.

Compound List:

this compound

High-Performance Liquid Chromatography (HPLC) for Retention Behavior and Derivatization Control

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For this compound, HPLC is employed to determine its retention behavior under various chromatographic conditions, which is essential for method development and quality control. Studies have noted anomalous retention behavior for this compound in reversed-phase HPLC, suggesting potential interactions like reversible hydration during analysis mdpi.com. This anomaly means that the observed retention times might deviate from expected patterns, requiring careful method optimization.

HPLC is also valuable for monitoring derivatization reactions, ensuring the successful conversion of propiophenone to its oxime form or for analyzing derivatives. For instance, HPLC has been used to assess the purity of synthesized compounds and to monitor reaction progress in the synthesis of related molecules cdnsciencepub.comgoogle.com. While specific retention time data for this compound under standard conditions are not universally published in readily accessible formats, the technique's ability to resolve and quantify the compound makes it indispensable for purity checks and reaction monitoring.

Gas-Liquid Chromatography (GLC) for Derivatives Analysis

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another separation technique, particularly useful for volatile and thermally stable compounds. While this compound itself might be amenable to GC analysis, its derivatives are often analyzed using this method. For example, GLC is utilized to determine the enantiomeric purity of chiral derivatives, such as those formed by reacting amines with trifluoromethylphenylacetamide, which can be relevant if this compound is used in chiral synthesis mdma.ch. GC analysis has also been employed in the context of reaction monitoring and product identification in related chemical transformations kyoto-u.ac.jprsc.org. The volatility and thermal stability of this compound would dictate its direct applicability, but its use in analyzing derivatives highlights its importance in the broader characterization of related chemical entities.

Thermal Characterization Methods (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, phase transitions, and decomposition behavior of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition points and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and other thermal events.

Research involving metal chelates of this compound derivatives, such as 2,4-dihydroxy-5-bromo[2'-methyl] this compound, has utilized TGA to assess thermal stability. For these chelates, TGA indicated no weight loss up to specific temperatures (e.g., 191°C), suggesting they can be dried without decomposition, with subsequent weight loss attributed to the removal of organic ligand molecules orientjchem.org. Activation energies for decomposition steps were also calculated using methods like the Broido method from TGA data orientjchem.orgsphinxsai.com.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical confirmation of its molecular formula. This is typically achieved by quantifying the percentage of carbon (C), hydrogen (H), and nitrogen (N) present in the sample.

Studies involving this compound derivatives, such as 2,4-dihydroxy-5-bromo[2'-methyl] this compound, have reported elemental analysis results obtained using analyzers like the Elementar Vario EL III orientjchem.org. The reported percentages were found to be in agreement with the compound's molecular formula, confirming its elemental composition orientjchem.orgsphinxsai.comjoac.info. For this compound itself, the molecular formula is C9H11NO, with a molecular weight of approximately 149.19 g/mol chemsrc.comjst.go.jp. Elemental analysis would confirm the presence of these elements in the correct stoichiometric ratios. For example, calculations for C9H11NO yield theoretical percentages of approximately 72.46% C, 7.43% H, and 9.39% N. Experimental results from elemental analysis are crucial for validating the identity and purity of synthesized this compound.

Computational Chemistry and Theoretical Studies on Propiophenone Oxime Systems

Quantum Chemical Modeling

Quantum chemical methods are employed to model the electronic structure and properties of propiophenone (B1677668) oxime. These approaches range from semi-empirical methods to more rigorous Density Functional Theory (DFT) calculations.

Density Functional Theory (DFT) has become a cornerstone in the theoretical investigation of organic molecules like propiophenone oxime. Its applications span conformational analysis, prediction of spectroscopic properties, and understanding coordination behavior.

Conformational Analysis: DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31++G(d,p), are used to locate the lowest energy conformers of this compound researchgate.netresearchgate.netpku.edu.cnacs.org. These studies help in understanding the molecule's preferred spatial arrangements, which can influence its reactivity and spectroscopic signatures. For instance, studies on related oximes have shown that the relative stability of conformers can be influenced by factors like hydrogen bonding and steric interactions researchgate.netnih.gov.

Vibrational Frequencies: The prediction of vibrational frequencies using DFT methods like B3LYP is crucial for interpreting experimental Infrared (IR) and Raman spectra researchgate.netpku.edu.cnsci-hub.seresearchgate.net. Calculations typically involve optimizing the molecular geometry first, followed by frequency analysis. These computed frequencies are often scaled to match experimental values and are used to assign specific functional group vibrations, such as C=N and N-O stretching modes researchgate.netsci-hub.se. For example, studies have calculated frequencies for the N→O stretching vibration in the range of 1199–1259 cm⁻¹ when the oxime is part of metal complexes researchgate.netsci-hub.se. While specific calculated frequencies for the free this compound are less frequently detailed in isolation, the methodology is well-established for such compounds pku.edu.cnresearchgate.net.

Cis/Trans Coordination and Isomerism: DFT calculations are instrumental in evaluating the energetic stability of different geometric isomers and coordination modes. For example, in the context of metal complexes, DFT has been used to compare the stability of cis and trans coordination modes of water molecules, with the trans form often found to be energetically more favorable researchgate.net. Similarly, studies on oxime bond stereochemistry have used DFT to analyze the energy barriers between E and Z isomers, revealing that factors like solvent interactions (e.g., hydrogen bonding with DMSO) can stabilize one isomer over the other nih.gov.

Other DFT Applications: Beyond structural and vibrational analysis, DFT is employed to compute other electronic properties. These include frontier molecular orbital (HOMO-LUMO) energies, which provide insights into electron transfer processes and reactivity researchgate.netsci-hub.seresearchgate.net. Additionally, calculations of dipole moments, chemical hardness, softness, electrophilicity, and non-linear optical (NLO) properties have been reported, contributing to a comprehensive understanding of the molecule's electronic character researchgate.netsci-hub.se.

Semi-empirical methods, such as the CNDO/II (Complete Neglect of Differential Overlap) method, have also been applied to this compound and its derivatives. These methods offer a computationally less demanding alternative to ab initio and DFT calculations, particularly for tasks like normal coordinate analysis researchgate.netsci-hub.setandfonline.comresearchgate.net. CNDO/II calculations have been used in conjunction with experimental data to analyze vibrational modes and understand the electronic structure of this compound and its metal complexes researchgate.netsci-hub.seresearchgate.net. More modern semi-empirical methods like PM7 have also been utilized for calculating molecular descriptors relevant to quantitative structure-property relationships researchgate.net.

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein target. Studies have employed molecular docking to investigate the potential interactions of this compound derivatives with biological targets, often in conjunction with experimental biological screening. For instance, docking studies have been used to correlate computational findings with observed anticancer or antimicrobial activities of related compounds, providing a basis for understanding their biological mechanisms sci-hub.seacs.orgdntb.gov.ua.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in dissecting the mechanisms of reactions involving this compound, particularly in understanding stereochemical outcomes and identifying critical transition states.

The detailed step-by-step mechanisms of chemical reactions are often elucidated by characterizing transition states and calculating the associated energy barriers. DFT calculations, employing methods like B3LYP or M06-2X, are frequently used for this purpose pku.edu.cnacs.orgwiley-vch.deacs.org. By locating these high-energy, short-lived intermediates, researchers can determine the rate-determining steps and understand the energetic feasibility of different reaction pathways. For example, in the aldol-Tishchenko reaction involving propiophenone derivatives, DFT calculations have been used to determine the energy barriers for various diastereomeric transition states, providing quantitative measures of their relative stabilities acs.org. Frequency calculations are essential to confirm that optimized structures represent true transition states (possessing one imaginary frequency) acs.orgwiley-vch.de.

Computational methods are particularly powerful in explaining and predicting the stereochemical outcomes of reactions. By calculating the energies of transition states leading to different stereoisomers, researchers can rationalize experimental diastereomeric ratios (dr). For instance, in the aldol-Tishchenko reaction of propiophenone-derived sulfinimines, DFT calculations have successfully predicted that transition states involving the Z-isomer of the imine lead to the major diastereomers of the product, with calculated energy differences correlating well with observed diastereoselectivities acs.org. These studies highlight how subtle differences in transition state energies, often influenced by steric and electronic factors, dictate the stereochemical preference of a reaction, providing a deeper understanding of selectivity acs.orgchim.it.

Compound List:

this compound (also known as isonitrosopropiophenone)

Tautomeric Equilibrium Studies

Nitroso-Oxime Tautomerism and Relative Stability

Tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms differing by the position of a proton and a double bond, is a critical aspect of organic chemistry. For oximes, a significant tautomeric equilibrium that can be studied theoretically is the nitroso-oxime interconversion. In this equilibrium, the oxime form (R₂C=N-OH) can potentially interconvert with its nitroso isomer (RC(OH)=N=O or related structures).

Table 1: General Principles of Nitroso-Oxime Tautomerism Stability

Factor Influencing StabilityDescriptionComputational Approach
Electronegativity DifferenceGreater electronegativity difference between C and N in the C=N bond of oximes contributes to bond strength and stability compared to nitroso forms.Calculation of bond lengths, bond orders, and electrostatic potentials.
Resonance StabilizationPhenyl rings or other substituents can provide resonance stabilization to the oxime structure.DFT calculations to analyze electron density distribution and delocalization.
Hydrogen BondingIntramolecular or intermolecular hydrogen bonding can influence the preferred tautomeric form and overall stability.Conformational analysis and energy minimization to identify stable hydrogen-bonded structures.
Computational Energy AnalysisDirect calculation of relative energies (e.g., Gibbs free energy, enthalpy) of tautomeric forms.DFT methods (e.g., B3LYP, wB97X-D) with various basis sets.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of organic molecules. For this compound and its derivatives, these methods have been applied to simulate and understand Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Computational studies have been used to assign vibrational frequencies and compare them with experimental IR spectra. For related compounds like isonitrosopropiophenone, theoretical calculations using DFT with the B3LYP functional and a 6-31++G(d,p) basis set have successfully predicted vibrational modes, including C=O and C=N stretching vibrations researchgate.net. For instance, the C=O stretching vibration, experimentally observed at 1677 cm⁻¹, was theoretically calculated to be in the range of 1644-1664 cm⁻¹ researchgate.net. Similarly, N-O stretching vibrations have been predicted in the range of 1213-1230 cm⁻¹ for related copper complexes researchgate.net. These calculations aid in the definitive assignment of functional group vibrations within the molecule researchgate.netresearchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods are also employed to predict NMR chemical shifts (¹H NMR and ¹³C NMR) and coupling constants. Studies on various oxime derivatives have shown that DFT calculations can accurately reproduce experimental NMR spectra, aiding in structural elucidation and conformational analysis researchgate.netnih.govresearchgate.net. The prediction of chemical shifts for protons and carbons in this compound and related compounds helps in confirming the proposed molecular structure and identifying different isomeric forms researchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which correspond to UV-Vis absorption bands. These calculations help in understanding the electronic structure and predicting the absorption maxima (λ_max) of molecules anu.edu.au. While specific UV-Vis predictions for this compound are not detailed in the provided snippets, this methodology is standard for investigating electronic transitions in conjugated systems, which are present in this compound due to the phenyl ring and the C=N-OH moiety anu.edu.au.

Table 2: Predicted Spectroscopic Properties of this compound and Related Compounds via Theoretical Calculations

Spectroscopic TechniqueProperty PredictedComputational Method (Example)Basis Set (Example)Reference
IR SpectroscopyC=O stretchingDFT (B3LYP)6-31++G(d,p) researchgate.net
IR SpectroscopyC=N stretchingDFT (B3LYP)6-31++G(d,p) researchgate.net
IR SpectroscopyN-O stretchingDFT (B3LYP)6-31++G(d,p) researchgate.net
NMR Spectroscopy¹H Chemical ShiftsDFTVarious researchgate.netnih.gov
NMR Spectroscopy¹³C Chemical ShiftsDFTVarious researchgate.netnih.gov
UV-Vis SpectroscopyElectronic TransitionsTD-DFTVarious anu.edu.au

Compound Name Table:

this compound

Applications of Propiophenone Oxime in Contemporary Chemical Research

Versatile Intermediate in Organic Synthesis

The oxime functional group imparts a unique chemical reactivity to the propiophenone (B1677668) scaffold, making it a valuable precursor for a wide array of more complex molecules. It serves as a linchpin in the construction of nitrogen-containing compounds, from essential drug substance derivatives to diverse heterocyclic systems.

Precursors for Nitrogen-Containing Heterocyclic Compounds

Propiophenone oxime and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials.

Pyrroles : this compound can be converted into substituted pyrroles through a multi-step sequence. The process begins with the synthesis of an O-allyl oxime from the parent oxime, which is then subjected to an iridium-catalyzed isomerization to form an O-vinyl oxime. This intermediate undergoes a mdpi.commdpi.com sigmatropic rearrangement, leading to a 1,4-imino aldehyde that subsequently cyclizes via a Paal-Knorr type reaction to yield the final pyrrole structure acs.org.

Isoxazolines : The synthesis of isoxazolines represents a common application of oximes. This compound can be converted in situ to a nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition reaction with an alkene. This method is a powerful and convergent strategy for constructing the isoxazoline ring system.

Oxadiazoles : While not typically a direct starting material, the oxime functionality is closely related to the synthesis of oxadiazoles. Oximes can be precursors to key intermediates like nitrile oxides or amidoximes, which are then cyclized to form 1,2,4-oxadiazole rings organic-chemistry.org. Additionally, hybrid molecules incorporating both an oxime and a 1,3,4-oxadiazole moiety have been synthesized to explore synergistic biological activities nih.gov.

Imidazoles : Propiophenone can be converted to an α-hydroxyimino ketone (an α-keto oxime). This derivative can then react with an aldehyde and ammonia in a well-established pathway to form substituted imidazoles baranlab.org.

While this compound is a versatile precursor, its direct application in the synthesis of other specific heterocycles such as hydroimidazothiazoles, benzo[d] researchgate.netmdpi.comoxazin-1-ones, and 3-methyleneisoindolin-1-ones is not as prominently documented in readily available scientific literature. Syntheses for these latter compounds typically proceed through alternative precursors and reaction pathways ijrpr.comnih.govresearchgate.netnih.gov.

Building Blocks for Aminoalcohols and Related Drug Substance Derivatives

This compound is a critical intermediate in the synthesis of several important pharmaceutical compounds and their precursors, particularly chiral aminoalcohols.

Phenylacetylcarbinol (PAC) : A key chiral precursor for sympathomimetic drugs, (R)-Phenylacetylcarbinol ((R)-PAC), can be synthesized efficiently from propiophenone. The process involves the conversion of propiophenone to α-isonitrosopropiophenone (an α-keto oxime), which is then enantioselectively reduced by an enzyme to produce (R)-1-hydroxy-1-phenylpropan-2-one oxime ((R)-PAC oxime). The subsequent hydrolysis of this oxime intermediate yields the desired (R)-PAC.

Ephedrine and Norephedrine : The (R)-PAC and (R)-PAC oxime intermediates derived from propiophenone are central to the manufacture of β-aminoalcohols like ephedrine and norephedrine. For instance, the reduction of an O-methyloxime derived from a propiophenone precursor is a key step in a stereoselective synthesis of (-)-norephedrine. These compounds are active pharmaceutical ingredients found in many medications, including cough and cold suppressants.

The synthetic pathway from propiophenone to these valuable drug substances is summarized in the table below.

Starting MaterialIntermediate 1Intermediate 2Final Product(s)
Propiophenoneα-Isonitrosopropiophenone(R)-1-hydroxy-1-phenylpropan-2-one oxime ((R)-PAC oxime)(R)-Phenylacetylcarbinol, Ephedrine, Norephedrine

Synthesis of Cyclometalated Iridium Complexes for Photophysical and Electrochemical Studies

Cyclometalated iridium(III) complexes are renowned for their unique photophysical properties, including strong phosphorescence, making them valuable in applications like organic light-emitting diodes (OLEDs) and as photosensitizers mdpi.comresearchgate.netnih.gov. These complexes typically consist of an iridium core coordinated to cyclometalating ligands (like 2-phenylpyridine) and ancillary ligands nih.gov. While oximes can act as ligands for various metals, a specific application of this compound as a primary ligand in the synthesis of such cyclometalated iridium complexes for photophysical and electrochemical studies is not extensively reported in the surveyed scientific literature. Research in this area predominantly focuses on complexes with other nitrogen-containing heterocyclic ligands nih.govnih.govnih.govmonash.edu.

Synthesis of Oxime Ethers for Various Research Applications

The hydroxyl group of this compound can be readily alkylated to form oxime ethers. These derivatives exhibit enhanced stability and modified reactivity, making them useful intermediates in their own right.

O-alkyl and O-aryl oxime ethers are employed in various synthetic transformations. For example, O-vinyl oxime ethers, synthesized from their O-allyl precursors, are key intermediates in the synthesis of substituted pyrroles acs.org. Furthermore, oxime esters, a related class of derivatives, have gained significant interest as high-efficiency radical photoinitiators for polymerization processes under visible light, finding use in advanced materials applications like laser-based 3D printing rsc.orgrsc.org.

Roles in Materials Science and Polymer Chemistry

Beyond its utility in synthesizing discrete molecules, derivatives of this compound play a direct role in the creation and modification of polymeric materials.

Development of New Materials with Specific Optical, Electrical, and Magnetic Properties

The primary application of this compound derivatives in materials science lies in the field of polymer chemistry, specifically as photoinitiators for radical polymerization.

Photoinitiators : Oxime esters derived from propiophenone are highly effective Type I photoinitiators researchgate.net. When exposed to UV or visible light, the relatively weak N–O bond in the oxime ester cleaves, generating two distinct radical species (an iminyl radical and an acyloxy radical). These radicals efficiently initiate the polymerization of monomers, such as acrylates, to form cross-linked polymer networks. This technology is fundamental to UV-curable coatings, inks, and adhesives, where rapid, on-demand curing is required.

Photochromic Polymers : The N–O bond cleavage in certain fluorophenyl oxime esters is reversible. Under irradiation, the bond breaks to generate colored iminyl radicals, and upon heating, the radicals recombine to reform the colorless oxime ester. By incorporating these oxime esters into a polymer matrix, a photochromic material can be created that changes color upon light exposure and reverts to colorless with gentle heating bohrium.com. This reversible switching of optical properties opens avenues for applications in smart windows, sensors, and optical data storage.

Dynamic Covalent Polymeric Systems (e.g., Polyurethanes)

The integration of dynamic covalent bonds into polymer networks has led to the development of innovative materials with tunable properties, such as self-healing and recyclability. This compound and its derivatives have emerged as key components in the synthesis of dynamic covalent polyurethanes, often referred to as poly(oxime-urethanes) (POUs). These materials leverage the reversible nature of the oxime-carbamate linkage, which can be formed through the catalyst-free polyaddition of multifunctional oximes and isocyanates at ambient temperatures.

One of the significant advantages of these systems is the ability to achieve nearly complete polymerization without the need for toxic catalysts that are commonly used in traditional polyurethane synthesis. Kinetic studies have demonstrated that high conversion rates (approximately 99%) can be reached within a few hours at 30°C in solvents like dichloromethane, resulting in linear POUs with molecular weights comparable to their catalyzed counterparts mdpi.comresearchgate.net.

The dynamic nature of the oxime-carbamate structures is thermally controlled. At elevated temperatures, typically around 100°C, these bonds can undergo a dissociative transcarbamoylation, leading to the reversible dissociation of the polymer network mdpi.comresearchgate.netnih.gov. This thermoreversibility allows for the reprocessing, reshaping, and recycling of the cross-linked POU thermosets. The facile preparation, excellent mechanical properties, and catalyst-free dynamic behavior of these materials make them promising candidates for a wide range of applications.

The introduction of oxime-urethane bonds into a cross-linked polyurethane system imparts thermoplastic properties to the thermosetting material. At room temperature, the stable oxime-urethane bonds maintain the cross-linked structure. However, at higher temperatures, these bonds can reversibly dissociate, disrupting the cross-linked network and allowing the material to flow. This enables the polyurethane to be used as a hot-melt adhesive with enhanced bonding properties, as the dissociated isocyanate groups can form covalent bonds with substrates containing active hydrogen atoms.

PropertyDescriptionReference
Synthesis Catalyst-free polyaddition of multifunctional oximes and hexamethylene diisocyanate (HDI) at ambient temperature. mdpi.comnih.gov
Reversibility Oxime-carbamate structures are reversible at approximately 100°C through a thermally dissociative mechanism. mdpi.comresearchgate.netnih.gov
Properties Efficient catalyst-free healable and recyclable properties. Excellent mechanical performance. mdpi.comresearchgate.netnih.gov
Mechanism The fast oxime-urethanation and mild thermoreversible nature are suggested to be mediated by the nitrone tautomer of the oxime. mdpi.comresearchgate.netnih.gov

Contributions to Advanced Catalysis and Reagent Design

Beyond its application in polymer science, this compound and its related structures have contributed to the fields of catalysis and analytical chemistry. The ability of the oxime group to coordinate with metal ions has been exploited in the design of catalysts and the development of analytical reagents.

The design of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. While the direct use of this compound as a chiral ligand in mainstream asymmetric catalysis is not extensively documented in the reviewed literature, the fundamental principles of chiral catalyst design allow for the theoretical consideration of its derivatives. Chiral ligands are crucial components of asymmetric catalysts, modifying the metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The development of new classes of chiral ligands is often driven by the need to improve enantioselectivity and expand the scope of asymmetric transformations. While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands.

This compound derivatives have demonstrated utility as analytical reagents for the detection and quantification of metal ions, particularly copper(II) and nickel(II). The oxime group, along with other strategically placed functional groups on the aromatic ring, can act as a chelating agent, forming stable and often colored complexes with metal ions. This property forms the basis for spectrophotometric methods of analysis.

For instance, various substituted propiophenone oximes have been investigated for their ability to form complexes with metal ions like iron, nickel, and copper. The formation of these metal chelates can be observed through changes in the UV-visible absorption spectrum, allowing for the quantitative determination of the metal ion concentration. The stoichiometry and stability of these complexes are crucial for their analytical performance.

Research has shown that isonitrosopropiophenone (a synonym for this compound) forms complexes with Ni(II) and Cu(II) nih.gov. The ease of formation and the spectroscopic properties of these complexes can be studied to develop sensitive and selective analytical methods. The coordination of these metal ions often involves the nitrogen atom of the oxime group and, in the case of substituted derivatives, other donor atoms like the oxygen of a hydroxyl group.

The table below summarizes the characteristics of metal complexes with this compound derivatives, highlighting their application in analytical chemistry.

Metal IonLigandAnalytical MethodKey FindingsReference
Fe(III) 2,4-dihydroxythis compoundSpectrophotometryForms a colored complex suitable for the quantitative determination of iron. nih.gov
Ni(II) 2-hydroxy-5-methyl this compoundGravimetric analysisForms a precipitate with nickel in a specific pH range, allowing for its gravimetric estimation. nih.gov
Ni(II), Cu(II), Co(II) IsonitrosopropiophenoneSynthesis and CharacterizationForms stable complexes with these metal ions. nih.gov

The development of such analytical reagents is essential for various applications, including environmental monitoring, clinical chemistry, and industrial quality control, where the accurate determination of metal ion concentrations is critical.

Q & A

Q. What are the standard protocols for synthesizing Propiophenone oxime, and how can its purity be validated?

this compound is typically synthesized via the condensation of Propiophenone with hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include temperature control (e.g., reflux at 60–80°C) and stoichiometric ratios. Purity validation involves analytical techniques such as 1H/13C NMR for structural confirmation and LC-MS for quantification. Ensure compliance with safety protocols outlined in SDS, including proper ventilation and PPE .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Refer to SDS guidelines:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure.
  • Decomposition Risks : Thermal degradation may release toxic gases (e.g., NOx); monitor storage conditions (stable at RT, avoid light/moisture) .
  • Emergency protocols for spills include isolation, neutralization with inert absorbents, and disposal per environmental regulations .

Q. How can researchers design a robust literature review strategy for this compound?

  • Use CAS Registry Numbers (if available) for precise database searches (e.g., SciFinder, Reaxys).
  • Apply PICO Framework (Population, Intervention, Comparison, Outcome) to structure queries, e.g., "Synthesis of this compound using hydroxylamine vs. alternative nucleophiles."
  • Cross-reference primary sources (peer-reviewed journals) and validate methodologies against secondary reviews .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be resolved, such as conflicting optimal reaction conditions?

  • Systematic Variation : Use Design of Experiments (DOE) to isolate variables (e.g., pH, solvent polarity).
  • Statistical Analysis : Apply ANOVA to identify significant factors.
  • Mechanistic Probes : Employ in situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare results with computational models (e.g., DFT calculations for energy barriers) .

Q. What advanced techniques are suitable for studying this compound’s stability under varying environmental conditions?

  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds.
  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and analyze degradation products via GC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Q. How can this compound’s potential ecological impact be assessed in soil or water systems?

  • Analytical Method Validation : Adapt EPA-approved LC-MS protocols (e.g., DuPont-2392 for oxime metabolites in soil) .
  • Microcosm Studies : Simulate environmental conditions (pH, microbial activity) to track degradation pathways.
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to assess acute/chronic toxicity .

Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s applications (e.g., photopolymerization)?

  • Spectroscopic Techniques : Time-resolved EPR to study radical intermediates in photochemical reactions.
  • Computational Chemistry : Combine DFT with molecular dynamics to simulate reaction trajectories.
  • Cross-disciplinary Collaboration : Partner with material scientists to explore oxime esters as photoinitiators, referencing phenothiazine-based systems as analogs .

Methodological Frameworks

How to formulate a research question on this compound that balances novelty and feasibility?

Apply the FINER Criteria :

  • Feasible : Ensure access to instrumentation (e.g., LC-MS, NMR).
  • Novel : Address gaps (e.g., "How does this compound’s steric hindrance affect its nucleophilic addition kinetics?").
  • Ethical : Align with institutional safety and disposal guidelines .

Q. What strategies optimize experimental design for scaling up this compound synthesis?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR for reaction progress).
  • Green Chemistry Principles : Substitute hazardous solvents (e.g., replace DMF with cyclopentyl methyl ether).
  • Cost-Benefit Analysis : Compare labor, material, and waste management costs across synthetic routes .

Data Analysis and Reporting

Q. How should researchers address variability in this compound’s spectroscopic data across studies?

  • Meta-Analysis : Aggregate data from multiple studies and apply mixed-effects models.
  • Standardization : Calibrate instruments using certified reference materials (CRMs).
  • Transparent Reporting : Disclose solvent, concentration, and temperature conditions in publications .

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Reactant of Route 1
Propiophenone oxime
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.